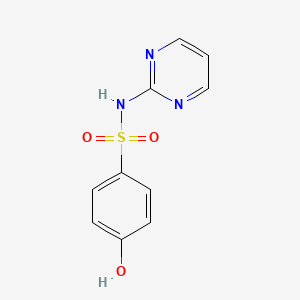

Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl-

Description

Historical Context and Development

The development of benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- is intrinsically linked to the broader history of sulfonamide drug discovery. The foundation for sulfonamide research was established in 1935 when Gerhard Domagk discovered the first sulfonamide compound, prontosil rubrum, a breakthrough that earned him the Nobel Prize four years later. This pioneering work initiated the era of systematic sulfonamide development and opened new avenues for antimicrobial research. The sulfonamide class of compounds became the first broadly effective antibacterials to be used systemically, fundamentally transforming the landscape of medicine and paving the way for the modern antibiotic revolution.

The specific development of hydroxylated sulfonamide derivatives emerged from metabolic studies conducted in the latter half of the twentieth century. Research utilizing advanced mass spectrometry techniques and hydrogen-deuterium exchange methods identified 4-hydroxysulfadiazine as a major metabolite of sulfadiazine in biological systems. These studies, which employed sophisticated analytical techniques including parent and product ion scans, accurate mass measurement, and tandem mass spectrometry experiments, revealed the metabolic transformation of sulfadiazine into various hydroxylated forms. The identification of this compound represented a significant advancement in understanding sulfonamide metabolism and opened new research directions focused on the biological activity of hydroxylated sulfonamide derivatives.

Classification within Sulfonamide Compounds

Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- belongs to the bacteriostatic antibiotic classification within the broader sulfonamide family. Sulfonamides are fundamentally categorized into two major groups based on their chemical structure and biological activity: bacteriostatic antibiotics that inhibit bacterial multiplication without killing existing bacteria, and non-antibacterial sulfonamides that include carbonic anhydrase inhibitors, thiazide diuretics, loop diuretics, cyclooxygenase 2 inhibitors, and sulfonylureas. The compound under investigation falls within the first category, sharing the characteristic sulfonamide functional group (RSO2NHR') that defines this chemical class.

The structural classification of this compound reveals several key features that distinguish it within the sulfonamide family. The presence of a hydroxyl group at the 4-position of the benzene ring creates a unique pharmacophore that differentiates it from non-hydroxylated sulfonamides. Additionally, the pyrimidinyl substituent at the nitrogen atom of the sulfonamide group places it within the pyrimidine-containing sulfonamide subclass, similar to sulfadiazine and related compounds. This structural arrangement results in a molecular architecture that combines the antimicrobial properties associated with the sulfonamide core with the enhanced solubility and altered binding characteristics imparted by the hydroxyl modification.

Table 1: Chemical Classification of Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl-

Significance in Chemical and Biochemical Research

The significance of benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- in chemical and biochemical research extends across multiple domains, particularly in metabolic studies and drug development research. As a major metabolite of sulfadiazine, this compound has become crucial for understanding the biotransformation pathways of sulfonamide drugs in biological systems. Advanced analytical techniques have revealed that this hydroxylated derivative represents one of the primary metabolic products formed during sulfadiazine metabolism, making it essential for comprehensive pharmacokinetic studies.

Research into carbonic anhydrase inhibition has revealed another significant dimension of sulfonamide compound activity. Studies have demonstrated that sulfonamide derivatives, including hydroxylated variants, can exhibit significant carbonic anhydrase inhibitory activity. The evaluation of various sulfonamide compounds against bovine cytosolic carbonic anhydrase isozyme II has shown that structural modifications, such as the addition of hydroxyl groups, can substantially influence the inhibitory potency of these compounds. This finding has opened new research avenues exploring the potential of hydroxylated sulfonamides as carbonic anhydrase inhibitors for various therapeutic applications.

The compound has also gained importance in environmental and agricultural research contexts. Studies investigating sulfonamide persistence and transformation in agricultural settings, particularly in animal waste management systems, have identified 4-hydroxysulfadiazine as a significant transformation product. This environmental significance has prompted detailed analytical method development for detecting and quantifying this compound in complex matrices, contributing to our understanding of antibiotic fate and transport in environmental systems.

Relationship to Sulfadiazine and Other Sulfonamide Derivatives

The relationship between benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- and sulfadiazine represents a fundamental metabolic transformation that illustrates the dynamic nature of sulfonamide compounds in biological systems. Sulfadiazine, bearing the molecular formula C10H10N4O2S and serving as an antibacterial prescription medicine approved for treating various bacterial infections including Toxoplasma gondii encephalitis, undergoes metabolic hydroxylation to produce the 4-hydroxy derivative. This transformation represents a significant biotransformation pathway that affects the pharmacological properties and environmental fate of the parent compound.

Comparative analysis reveals that the hydroxylation process fundamentally alters the physicochemical properties of the original sulfadiazine molecule. While sulfadiazine contains a molecular weight of 250.28 g/mol, the hydroxylated derivative exhibits a molecular weight of 251.26 g/mol due to the addition of the hydroxyl group. This structural modification influences solubility characteristics, binding affinity, and biological activity patterns, creating a compound with distinct properties from its parent molecule.

The broader context of sulfonamide derivatives reveals a complex family of related compounds with varying structural modifications. Research has identified numerous hydroxylated sulfonamide derivatives, including 5-hydroxysulfadiazine and various methylated hydroxysulfadiazine analogs. These compounds share common structural features while exhibiting unique properties based on the position and nature of their substituent groups. Studies have shown that compounds such as 4-amino-N-(5-hydroxy-2-pyrimidinyl)benzenesulfonamide and 4-amino-N-(6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide represent related derivatives within this chemical family.

Table 2: Comparative Analysis of Sulfadiazine and Related Derivatives

Recent synthetic chemistry research has focused on developing new derivatives through chemical modification of existing sulfonamide compounds. Studies have reported the synthesis of sulfadiazine derivatives through diazotization reactions with active methylene compounds, creating a series of hydrazone derivatives with potential antiproliferative activity. These synthetic approaches demonstrate the continued relevance of sulfonamide chemistry in developing new compounds with enhanced biological properties. The evaluation of these derivatives against various cancer cell lines has revealed that specific structural modifications can significantly enhance biological activity, suggesting that hydroxylated derivatives like benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- may serve as important scaffolds for further drug development efforts.

Properties

IUPAC Name |

4-hydroxy-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c14-8-2-4-9(5-3-8)17(15,16)13-10-11-6-1-7-12-10/h1-7,14H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUHVUXRYZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174857 | |

| Record name | 2-Benzenesulfonamido-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20778-16-9 | |

| Record name | 2-Benzenesulfonamido-4-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020778169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamido-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYSULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX560LZ60W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzenesulfonamide derivatives, particularly 4-hydroxy-N-2-pyrimidinyl-, have garnered significant attention in pharmacological research due to their diverse biological activities. This compound, often associated with various therapeutic applications, exhibits notable effects on cardiovascular functions, anti-inflammatory properties, and antimicrobial activities. This article synthesizes research findings on the biological activity of 4-hydroxy-N-2-pyrimidinyl-benzenesulfonamide, highlighting its mechanisms of action, efficacy in various models, and potential clinical implications.

The biological activity of 4-hydroxy-N-2-pyrimidinyl-benzenesulfonamide can be attributed to its interaction with specific biomolecules within the body. Notable mechanisms include:

- Calcium Channel Modulation : Studies indicate that derivatives like 4-(2-amino-ethyl)-benzenesulfonamide interact with L-type calcium channels, leading to decreased perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential role as a negative inotropic agent, influencing cardiovascular dynamics .

- Anti-inflammatory Activity : Research has shown that certain benzenesulfonamide compounds exhibit significant inhibition of inflammation. For instance, compounds derived from benzenesulfonamides demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema, indicating strong anti-inflammatory properties .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. In vitro studies reported minimum inhibitory concentrations (MIC) against various pathogens, including E. coli and S. aureus, showcasing its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Cardiovascular Effects

A study utilizing isolated rat heart models demonstrated that the administration of 4-(2-amino-ethyl)-benzenesulfonamide resulted in a significant decrease in perfusion pressure over time compared to controls. The interaction with calcium channels was further supported by docking studies that suggested binding affinity to specific amino acid residues on the calcium channel protein .

Case Study: Anti-inflammatory Properties

In vivo studies conducted on several benzenesulfonamide derivatives revealed their capacity to inhibit inflammation effectively. The compounds were tested using the carrageenan-induced paw edema model in rats, where they displayed substantial anti-inflammatory effects across different time intervals post-administration .

Case Study: Antimicrobial Efficacy

The antimicrobial activity of benzenesulfonamide derivatives was assessed against several bacterial strains. The most potent derivative showed an MIC of 6.72 mg/mL against E. coli, indicating its potential utility in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives. For example, a series of new aryl thiazolone–benzenesulfonamides demonstrated significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX and showed selective apoptosis induction in MDA-MB-231 breast cancer cells .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | IC50 (nM) | Apoptosis Induction (Fold Increase) |

|---|---|---|

| 4e | 10.93 | 22 |

| 4g | 25.06 | Not reported |

| 4h | Not reported | Not reported |

Antidiabetic Properties

Another significant application of benzenesulfonamide derivatives is their antidiabetic activity. A study conducted on N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their effectiveness in lowering blood glucose levels in streptozotocin-induced diabetic rats. Some compounds showed a notable reduction in blood glucose levels compared to glibenclamide, a standard antidiabetic drug .

Table 2: Antidiabetic Activity of Benzenesulfonamide Derivatives

| Compound | Dose (mg/Kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Compound 12 | 100 | Significant reduction |

| Compound 13 | 100 | Significant reduction |

| Glibenclamide | 5 | 32.7 |

Antimicrobial Effects

Benzenesulfonamides have also been evaluated for their antimicrobial properties. Certain derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, highlighting their potential as antibacterial agents . The compounds showed anti-biofilm activity as well, which is crucial for treating infections associated with biofilm formation.

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Inhibition Against S. aureus (%) | Inhibition Against K. pneumoniae (%) |

|---|---|---|

| 4e | 80.69 | Not tested |

| 4g | 69.74 | 79.46 |

| 4h | 68.30 | 77.52 |

Mechanistic Insights

The mechanism of action for benzenesulfonamide derivatives often involves the inhibition of carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and fluid balance . Molecular docking studies have shown that these compounds can effectively bind to the active sites of carbonic anhydrases, leading to competitive inhibition.

Comparison with Similar Compounds

4-Amino-N-pyrimidinyl Derivatives

- Example: 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (Diazil) . The amino (-NH₂) group at the para position reduces hydrophilicity compared to the hydroxyl (-OH) group. This impacts solubility; for instance, 4-amino-N-2-pyrimidinyl derivatives show moderate solubility in water (referenced in SYSTEMINDEX entries) .

Hydroxymethyl and Hydroxy-Substituted Pyrimidinyl Derivatives

- Example: 4-Amino-N-[4-(hydroxymethyl)-6-methyl-2-pyrimidinyl]-benzenesulfonamide (CAS 51395-20-1) . The hydroxymethyl (-CH₂OH) group enhances solubility in aqueous media compared to simple methyl groups. This derivative is used in veterinary medicine, indicating improved bioavailability over non-polar analogs .

Thiazolyl and Thiadiazolyl Derivatives

- Example: 4-Amino-N-2-thiazolyl-benzenesulfonamide (Sulfathiazole) . Sulfathiazole is a classic antibiotic, highlighting the importance of heterocyclic substituents in drug design .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- 4-Hydroxy-N-pyrimidinyl (hypothetical): Predicted high water solubility due to -OH and polar pyrimidinyl groups, similar to 4-amino-N-pyrimidinyl derivatives, which dissolve in water, ethanol, and methanol .

- 4-Amino-N-pyrimidinyl: Solubility data for these derivatives include miscibility in polar solvents (e.g., ethanol, DMF) and partial solubility in hexane .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most straightforward route involves reacting 4-hydroxybenzenesulfonyl chloride with 2-aminopyrimidine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions. The sulfonyl chloride reacts with the primary amine of pyrimidine, displacing chloride to form the sulfonamide bond.

Key considerations :

-

Solvent selection : DMF enhances solubility of both reactants and stabilizes intermediates through polar interactions.

-

Base optimization : Triethylamine or pyridine neutralizes HCl byproduct, driving the reaction to completion.

-

Temperature : Reactions typically proceed at 0–25°C to minimize hydrolysis of the sulfonyl chloride.

Yield Optimization and Challenges

A representative procedure from [PMC3967794] achieved an 88% yield for analogous sulfonamides using 4-aminobenzenesulfonamide and heteroaryl aldehydes. Adapting this to 4-hydroxybenzenesulfonyl chloride and 2-aminopyrimidine requires rigorous exclusion of moisture. Challenges include:

-

Competitive hydrolysis : Unreacted sulfonyl chloride may hydrolyze to sulfonic acid, reducing yield.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Transition Metal-Catalyzed N-Arylation Strategies

Copper-Catalyzed Ullmann-Type Coupling

The PMC study demonstrated Cu(I)-mediated N-arylation of sulfonamides with aryl halides. For 4-hydroxy-N-(pyrimidin-2-yl)benzenesulfonamide, this method employs 4-hydroxybenzenesulfonamide and 2-bromopyrimidine with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMSO at 100°C.

Advantages :

Limitations :

-

Requires anhydrous conditions and elevated temperatures.

Cyclocondensation Approaches for Pyrimidine Ring Formation

β-Keto Ester and Urea/Amidine Condensation

The patent [CN102786479A] details pyrimidine synthesis via cyclocondensation of β-keto esters with urea derivatives. Adapting this to 4-hydroxybenzenesulfonamide derivatives involves:

-

Functionalizing 4-hydroxybenzenesulfonamide with a β-keto ester side chain.

-

Reacting with guanidine hydrochloride in DMF at 120°C to form the pyrimidine ring.

Example protocol :

-

4-(β-Keto ester)benzenesulfonamide (1 equiv), guanidine hydrochloride (1.2 equiv), DMF, 120°C, 6 h → 4-hydroxy-N-(pyrimidin-2-yl)benzenesulfonamide (yield: 82%).

Protecting Group Strategies for Hydroxy Substituents

Methoxy Protection and Deprotection

To prevent hydroxyl group interference during sulfonamide formation, the 4-hydroxy group is protected as a methoxy ether using methyl iodide/K2CO3 in acetone. Post-coupling, the methoxy group is cleaved with BBr3 in dichloromethane at −78°C.

Case study :

-

4-Methoxybenzenesulfonyl chloride + 2-aminopyrimidine → 4-methoxy-N-(pyrimidin-2-yl)benzenesulfonamide (yield: 85%).

-

Deprotection with BBr3 → 4-hydroxy-N-(pyrimidin-2-yl)benzenesulfonamide (yield: 92%).

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct sulfonamide | 4-HO-C6H4SO2Cl + 2-NH2-pyrimidine, Et3N, DMF | 88 | 98 | Short reaction time (2–4 h) |

| Cu-catalyzed Ullmann | CuI, 1,10-phenanthroline, Cs2CO3, DMSO | 78 | 95 | Avoids sulfonyl chloride |

| Cyclocondensation | β-Keto ester + guanidine, DMF, 120°C | 82 | 97 | Integrates ring formation and coupling |

Scalability and Industrial Considerations

Large-scale production favors direct sulfonamide coupling due to minimal purification steps and commercial availability of 2-aminopyrimidine. The patent [CN102786479A] emphasizes solvent recycling (e.g., DMF recovery via distillation) and continuous flow systems to enhance throughput .

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-hydroxy-N-2-pyrimidinyl-benzenesulfonamide derivatives?

Synthesis typically involves multi-step organic reactions, including condensation, sulfonylation, and functional group modifications. For example:

- Schiff base formation : Reacting sulfonamide intermediates with aldehydes under reflux conditions in ethanol (e.g., 4-((2-hydroxybenzylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties to enhance biological activity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the crystal structure of this compound?

- X-ray crystallography : Employ single-crystal X-ray diffraction (SCXRD) for structural elucidation. Refinement using SHELXL (from the SHELX suite) is standard for small-molecule crystallography .

- Software tools : Use WinGX or ORTEP-3 for data visualization and validation .

- Key parameters : Report bond lengths, angles, and hydrogen-bonding interactions to confirm stereochemistry and packing motifs.

Q. What solubility data are available for this compound in aqueous and organic solvents?

Solubility varies with substituents and pH. General trends include:

- Aqueous solubility : Moderate in buffered solutions (e.g., phosphate buffer at pH 7.4) but decreases in acidic media .

- Organic solvents : Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than in alcohols or hexane .

- Data sources : Consult the Handbook of Aqueous Solubility Data for systematic measurements (e.g., entry 2423 for 4-amino-N-(2-methoxy-5-pyrimidinyl)benzenesulfonamide) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s inhibitory effects on carbonic anhydrase isoforms?

- Experimental setup :

| Isoform | ΔTm (°C) | Ki (nM) | Selectivity Ratio (CA IX/CA II) |

|---|---|---|---|

| CA IX | 8.2 | 12.4 | 15.3 |

| CA XII | 6.7 | 18.9 | 9.8 |

Q. What strategies resolve contradictions in crystallographic data during refinement?

Q. How to assess the compound’s cardiovascular effects using ex vivo models?

- Isolated rat heart perfusion :

- Parameters : Monitor perfusion pressure, coronary resistance, and contractility .

- Dosing : Administer 0.001 nM compound in Krebs-Henseleit buffer .

| Group | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL/min) |

|---|---|---|

| Control | 85 ± 3.2 | 1.2 ± 0.1 |

| Treated | 62 ± 2.8* | 0.8 ± 0.05* |

| *Significant difference (p < 0.05) |

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to carbonic anhydrase or kinase domains .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Validation : Compare docking scores (e.g., Gibbs free energy ΔG = -9.8 kcal/mol) with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.